molecular formula C12H18O3 B15134864 methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate

methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate

Cat. No.: B15134864
M. Wt: 210.27 g/mol
InChI Key: BEBYNYCNFDDIFE-LRSDLPTKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of methyl 3-hydroxyadamantane-1-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxyadamantane-1-carboxylate is unique due to its specific structural features, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in crossing biological membranes and interacting with target proteins.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl (5S,7R)-3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3/t8-,9+,11?,12?

InChI Key

BEBYNYCNFDDIFE-LRSDLPTKSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

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